molecular formula C5H9ClN2 B1438404 (R)-Pyrrolidine-3-carbonitrile hydrochloride CAS No. 1153950-54-9

(R)-Pyrrolidine-3-carbonitrile hydrochloride

Cat. No. B1438404
M. Wt: 132.59 g/mol
InChI Key: LMBZZTJQNYGICT-JEDNCBNOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-Pyrrolidine-3-carbonitrile hydrochloride, also known as (R)-3-CN-HCl, is an organic compound with a wide range of uses in the scientific research field. It is a chiral compound with a pyrrolidine ring structure and a hydrochloride group, and is used both as a reagent for synthesis and in various biochemical and physiological experiments. In

Scientific Research Applications

Pyrrolidine in Drug Discovery

Pyrrolidine derivatives are pivotal in medicinal chemistry, serving as core structures for developing compounds targeting various diseases. The pyrrolidine ring, with its saturated scaffold and sp3-hybridization, allows for versatile pharmacophore exploration. This versatility is crucial for designing drug candidates with target selectivity. The stereochemistry introduced by pyrrolidine derivatives plays a significant role in the biological activity of these compounds, affecting their binding modes to enantioselective proteins. This characteristic underscores the importance of pyrrolidine-based compounds, including potential derivatives of (R)-Pyrrolidine-3-carbonitrile hydrochloride, in creating novel therapeutic agents (Li Petri et al., 2021).

Electrochemical Applications

Pyrrolidine derivatives also find applications in electrochemistry. For instance, the study of pyrolyzed metal–nitrogen–carbon (M–N–C) materials, which include pyrrolidine-based structures, has shown significant advancements in the electrochemical reduction of O2. These materials act as sustainable catalysts in fuel cells, highlighting the utility of pyrrolidine structures in enhancing the initial activity and power performance of catalysts for automotive and other applications (Li & Jaouen, 2018).

Environmental and Biotechnological Applications

The environmental and biotechnological potentials of pyrrolidine derivatives are also noteworthy. The capability of certain bacteria to degrade nitrile compounds, which are structurally related to pyrrolidine derivatives, suggests possible environmental applications. This includes the bioremediation of toxic compounds and the use of biocatalysts to produce economically valuable chemical compounds. Such applications are indicative of the potential utility of (R)-Pyrrolidine-3-carbonitrile hydrochloride in environmental protection and biotechnology (Sulistinah & Riffiani, 2018).

properties

IUPAC Name

(3R)-pyrrolidine-3-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2.ClH/c6-3-5-1-2-7-4-5;/h5,7H,1-2,4H2;1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMBZZTJQNYGICT-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]1C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40655098
Record name (3R)-Pyrrolidine-3-carbonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40655098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Pyrrolidine-3-carbonitrile hydrochloride

CAS RN

1153950-54-9
Record name (3R)-Pyrrolidine-3-carbonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40655098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3R)-pyrrolidine-3-carbonitrile hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-Pyrrolidine-3-carbonitrile hydrochloride
Reactant of Route 2
(R)-Pyrrolidine-3-carbonitrile hydrochloride
Reactant of Route 3
(R)-Pyrrolidine-3-carbonitrile hydrochloride
Reactant of Route 4
(R)-Pyrrolidine-3-carbonitrile hydrochloride
Reactant of Route 5
(R)-Pyrrolidine-3-carbonitrile hydrochloride
Reactant of Route 6
(R)-Pyrrolidine-3-carbonitrile hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.